molecular formula C11H14O B2672268 2,2-Dimethyl-1,3-dihydroinden-5-ol CAS No. 18272-67-8

2,2-Dimethyl-1,3-dihydroinden-5-ol

Cat. No.: B2672268
CAS No.: 18272-67-8
M. Wt: 162.232
InChI Key: ZHRUDNISMDMKJF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dihydroinden-5-ol is a high-purity organic compound of interest in advanced chemical research and development. This substituted indan derivative serves as a versatile synthetic intermediate or building block for constructing more complex molecular architectures. Researchers value this scaffold for its potential applications in medicinal chemistry, including as a precursor in the synthesis of pharmacologically active molecules. Its structural features are also being explored in material science, particularly in the development of novel organic compounds. As a research chemical, it is provided to qualified researchers for in-vitro and laboratory-scale investigations only. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Ensure you consult the product's Safety Data Sheet (SDS) and adhere to all safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-1,3-dihydroinden-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-11(2)6-8-3-4-10(12)5-9(8)7-11/h3-5,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRUDNISMDMKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C1)C=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18272-67-8
Record name 2,2-dimethyl-2,3-dihydro-1H-inden-5-ol
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Synthetic Methodologies for 2,2 Dimethyl 1,3 Dihydroinden 5 Ol

Classical Multi-Step Synthetic Routes to 2,2-Dimethyl-1,3-dihydroinden-5-ol

Traditional syntheses of the this compound scaffold typically rely on a sequential approach, building the molecule through established and well-understood reaction classes. These routes often begin with commercially available aromatic precursors and involve the formation of the indanone core, followed by functional group interconversions.

Strategies Involving Cyclization Reactions

The cornerstone of forming the bicyclic indan (B1671822) system is the intramolecular cyclization reaction, most commonly a Friedel-Crafts acylation. A logical and documented approach to analogous structures involves a one-step synthesis of 2,2-dimethyl-1-indanones via a Niobium(V) chloride (NbCl₅)-induced Friedel-Crafts reaction. beilstein-journals.orgnih.gov

A plausible pathway begins with a phenol (B47542) derivative, such as anisole (B1667542), where the hydroxyl group is protected as a methyl ether. This substrate can react with 3,3-dimethylacrylic acid in the presence of a highly oxophilic catalyst like NbCl₅. beilstein-journals.orgnih.gov The reaction proceeds through initial acylation or alkylation of the electron-rich aromatic ring, followed by an intramolecular cyclization to form the five-membered ring, yielding 5-methoxy-2,2-dimethyl-1-indanone. The use of polyphosphoric acid (PPA) is another classical method for cyclizing precursor acids, such as 3-(4-methoxyphenyl)-3-methylbutanoic acid, to achieve the same indanone intermediate.

An alternative classical route involves the cyclization of 3-arylpropionic acids. researchgate.net For instance, 3-(4-methoxyphenyl)-3-methylbutanoic acid can be synthesized and subsequently cyclized under acidic conditions to furnish the 5-methoxy-2,2-dimethyl-1-indanone core.

Reaction Type Precursors Reagents/Catalysts Product Yield Reference
Friedel-Crafts Cyclization3,3-Dimethylacrylic acid, AnisoleNbCl₅5-Methoxy-2,2-dimethyl-1-indanoneUp to 78% (for analogous systems) beilstein-journals.orgnih.gov
Friedel-Crafts Cyclization3-Arylpropionic acidPolyphosphoric Acid (PPA) / H₂SO₄1-Indanone (B140024) derivativeGood to Excellent researchgate.net
Friedel-Crafts Acylation3-Chloropropionyl chloride, AnisoleAlCl₃3-(4-methoxyphenyl)propionic acidHigh asianpubs.org

Approaches via Functional Group Transformations on Precursors

Once the 5-methoxy-2,2-dimethyl-1-indanone precursor is obtained, two key functional group transformations are required to arrive at the final product.

First, the methoxy (B1213986) group at the C5 position must be converted to a hydroxyl group. This demethylation is a standard procedure in organic synthesis and can be achieved using strong Lewis acids or proton acids. Treating 5-methoxy-1-indanone (B147253) derivatives with aluminum chloride (AlCl₃) or boron tribromide (BBr₃) in an appropriate solvent effectively cleaves the methyl ether to yield the corresponding phenol. prepchem.comchemicalbook.com A patent describes a similar demethylation using AlCl₃ in heptane, refluxing for one hour to produce the 5-hydroxy-1-indanone (B188539) derivative. prepchem.com Another method involves heating with a strong acid like hydrobromic acid. google.com

The second transformation is the reduction of the ketone at the C1 position to a secondary alcohol. This can be readily accomplished using metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Alternatively, catalytic hydrogenation offers a cleaner method. Studies on the selective hydrogenation of 1-indanone to 1-indanol (B147123) have shown high yields and selectivities using catalysts like copper on a silica (B1680970) support (Cu/SiO₂). researchgate.net This method is particularly effective for reducing the carbonyl group without affecting the aromatic ring. researchgate.net

Transformation Starting Material Reagents/Catalysts Product Yield Reference
Demethylation5-Methoxy-1-indanone derivativeAlCl₃, Heptane5-Hydroxy-1-indanone derivativeNot specified prepchem.com
Demethylation5-Methoxy-1-indanoneAlCl₃, Benzene (B151609)5-Hydroxy-1-indanone90% chemicalbook.com
Ketone Reduction1-IndanoneCu/SiO₂, H₂ (10 bar)1-Indanol>99% Conversion, High Selectivity researchgate.net
Ketone Reduction5-Methoxy-1-indanoneNaBH₄ / LiAlH₄5-Methoxyindan-1-olHigh

Modern and Sustainable Synthetic Approaches for this compound

Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. These principles are applicable to the synthesis of this compound, particularly in the key cyclization and reduction steps.

Catalytic Syntheses of this compound

Modern approaches increasingly replace stoichiometric reagents with catalytic systems. In the context of the Friedel-Crafts reaction, traditional Lewis acids like AlCl₃, which are often required in stoichiometric amounts and are sensitive to moisture, can be replaced by more robust heterogeneous catalysts. masterorganicchemistry.com For example, solid acid catalysts such as zeolites (e.g., HZSM-5) or metal oxides (e.g., SnO₂ nanosheets) can effectively catalyze the acylation of aromatic compounds under solvent-free conditions, allowing for easier separation and catalyst recycling. psu.edunih.gov

For the ketone reduction step, catalytic hydrogenation is a prime example of a modern, efficient method. While copper catalysts are effective, research into earth-abundant metal catalysts is expanding. researchgate.net Manganese and cobalt complexes have been developed for the highly enantioselective hydrogenation of related imines derived from indanones, demonstrating the potential for advanced catalytic control in this system. rsc.orgrsc.orgresearchgate.net These catalytic methods are not only atom-economical but also open pathways to chiral versions of the target molecule.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, these principles can be applied to the Friedel-Crafts acylation step, which traditionally uses hazardous reagents and volatile organic solvents.

Recent advancements have shown that deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃), can act as both the catalyst and a green solvent for Friedel-Crafts acylations. rsc.orgresearchgate.net These solvents are often biodegradable, have low vapor pressure, and can be recycled, significantly reducing waste. rsc.org Reactions can be performed with high yields, sometimes enhanced by microwave irradiation to shorten reaction times. rsc.org Similarly, ionic liquids have been explored as recyclable and environmentally friendly catalysts and solvents for this type of reaction. bombaytechnologist.inmdpi.com Performing reactions under solvent-free conditions, as demonstrated with SnO₂ nanosheet catalysts, represents another key green strategy. nih.gov

Green Approach Reaction Step Method/Reagent Advantages Reference
Green Solvent/CatalystFriedel-Crafts AcylationDeep Eutectic Solvent ([CholineCl][ZnCl₂]₃)Recyclable, Low toxicity, High yield rsc.orgresearchgate.net
Green Solvent/CatalystFriedel-Crafts AcylationIonic Liquids (e.g., [bmim]Cl/AlCl₃)Low vapor pressure, Recyclable bombaytechnologist.in
Solvent-Free ReactionFriedel-Crafts AcylationSnO₂ nanosheet catalystReduced waste, High atom economy nih.gov
Atom EconomyKetone ReductionCatalytic Hydrogenation (e.g., Mn, Co, Cu)Replaces stoichiometric hydrides, High efficiency researchgate.netrsc.org

Chemo- and Regioselective Synthesis Considerations for this compound

Achieving the desired structure of this compound requires precise control over selectivity at various stages of the synthesis.

Regioselectivity: The primary challenge is controlling the position of the initial electrophilic attack on the aromatic ring. When using anisole as the starting material, the methoxy group is an ortho, para-directing activator. In Friedel-Crafts acylation, the bulkier para-substituted product is typically favored over the ortho-isomer due to steric hindrance. vedantu.com Studies using catalysts like HZSM-5 or SnO₂ nanosheets for the acylation of anisole report high selectivity for the para-product. psu.edunih.gov This regiochemical outcome is crucial as it correctly places the acyl group that will become part of the five-membered ring, ensuring the final hydroxyl group is at the C5 position. The use of nitromethane (B149229) as a solvent has also been shown to give excellent regioselectivity (>20:1 for para vs. ortho) in the intramolecular Friedel-Crafts cyclization of related dimethoxy-2-methyl-1-indanone precursors. orgsyn.org

Chemoselectivity: During the reduction step, it is essential to selectively reduce the ketone at C1 without reducing the aromatic ring. This is a common challenge in the hydrogenation of aryl ketones. Catalysts based on non-precious metals like copper have demonstrated excellent chemoselectivity for the C=O bond in 1-indanone, leaving the benzene ring intact under mild conditions (e.g., 10 bar H₂). researchgate.net In contrast, more active catalysts like platinum can lead to over-reduction of the aromatic ring. researchgate.net Therefore, the choice of catalyst and reaction conditions is critical for achieving the desired chemoselectivity.

Scalability and Process Optimization in this compound Synthesis

The industrial production of this compound necessitates a focus on scalable and optimized synthetic processes to ensure cost-effectiveness, safety, and high throughput. The transformation from 5-methoxy-1-indanone to the final product involves key reactions whose scalability and optimization are well-documented in organic process research. The primary challenges lie in managing reaction conditions, reagent selection, and purification methods as the production volume increases.

Step 1: Gem-Dimethylation of 5-Methoxy-1-indanone

The introduction of the gem-dimethyl group at the C2 position is a crucial step. While various methods exist for the methylation of ketones, achieving gem-dimethylation on a large scale requires careful selection of reagents and conditions to avoid side reactions and ensure high conversion.

One common laboratory and industrial method for such transformations is the use of organometallic reagents or strong bases with a methylating agent. For instance, methylation of indanones can be achieved using methylmagnesium bromide (MeMgBr) or by using a strong base like sodium hydride (NaH) followed by methyl iodide (MeI). nih.govsci-hub.se

Process Optimization Considerations for Gem-Dimethylation:

Reagent Selection: For large-scale synthesis, the choice of methylating agent and base is critical. While powerful, reagents like methyl lithium can be pyrophoric and pose safety risks. The use of methylmagnesium bromide in a suitable ether solvent like THF or MTBE is often a more manageable choice for industrial applications. Another approach involves using a strong, non-nucleophilic base to form the enolate, followed by the addition of a methylating agent. Phase-transfer catalysis could also be explored to facilitate the reaction under milder conditions, potentially improving safety and reducing waste. nih.gov

Solvent and Temperature Control: These reactions are often exothermic. Therefore, precise temperature control is essential to prevent side reactions, such as aldol (B89426) condensation or multiple alkylations at undesired positions. The choice of solvent is also critical for solubility, reaction rate, and ease of work-up. Ethereal solvents are common, but their safe handling on a large scale is paramount.

Work-up and Purification: The work-up procedure must be designed to handle large volumes and efficiently remove unreacted starting material and byproducts. Aqueous quenching followed by extraction is typical. Purification by chromatography, while common in the lab, is often not feasible for large-scale production. Crystallization or distillation are preferred methods for purifying the intermediate, 5-methoxy-2,2-dimethyl-1-indanone.

Step 2: O-Demethylation of 5-Methoxy-2,2-dimethyl-1,3-dihydroindene Intermediate

The cleavage of the aryl methyl ether to unveil the phenolic hydroxyl group is the final step in the synthesis. Several reagents are known for this transformation, each with its own advantages and disadvantages concerning scalability.

Common demethylating agents include strong protic acids like hydrobromic acid (HBr), Lewis acids such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃), and nucleophilic reagents like lithium iodide or sodium ethanethiolate. chim.itresearchgate.net

Process Optimization Considerations for O-Demethylation:

Reagent Stoichiometry and Safety: Boron tribromide is highly effective but is also corrosive, toxic, and moisture-sensitive, posing significant handling challenges on a large scale. Using a less hazardous but still effective reagent is a key optimization goal. For instance, a mixture of methane (B114726) sulfonic acid and methionine has been reported as a good alternative to BBr₃ for O-demethylation in some contexts. researchgate.net Using HBr in acetic acid is another common industrial method, though it requires corrosion-resistant reactors.

Reaction Conditions: The reaction temperature and time must be carefully optimized to ensure complete demethylation without causing degradation of the indane core or other side reactions. Microwave-assisted synthesis, while often used for rapid laboratory-scale optimization, may present challenges for direct scale-up, but the optimized conditions can inform the design of scaled-up thermal processes.

Product Isolation and Purification: After the reaction, the product must be isolated from the reaction mixture. This typically involves neutralization, extraction, and subsequent purification. Given that the final product is a phenol, it may be amenable to purification via a basic wash to form the phenoxide salt, which can then be isolated and re-acidified. Final purification is often achieved through crystallization, which is a highly scalable and effective method for obtaining high-purity solid products.

The following data tables summarize the key parameters for the synthesis and potential optimization strategies.

Table 1: Synthetic Route Overview

StepStarting MaterialIntermediate/ProductKey TransformationReported Overall Yield
1 & 25-Methoxy-1-indanoneThis compoundGem-dimethylation and O-demethylation43% researchgate.net

Table 2: Process Optimization Parameters for Synthesis of this compound

ParameterGem-Dimethylation StepO-Demethylation StepScalability Considerations
Reagents Base: NaH, LDA, KHMDSMethylating Agent: MeI, Me₂SO₄Lewis Acids: BBr₃, AlCl₃Protic Acids: HBr/AcOHNucleophiles: L-Selectride, NaSEtChoice of less hazardous and more cost-effective reagents. Minimizing stoichiometric reagents in favor of catalytic methods where possible.
Catalyst Phase-Transfer Catalyst (e.g., TBAB)Not typically catalyticDevelopment of catalytic demethylation processes would be a significant advancement for scalability.
Solvent THF, Toluene, MTBEDCM, DCE, Acetic AcidSolvent recovery and recycling are crucial for large-scale economic and environmental viability.
Temperature -78°C to room temperature0°C to refluxRobust temperature control is critical to ensure reaction selectivity and safety, especially for exothermic steps.
Purification Column Chromatography (lab), Crystallization/Distillation (scale-up)Column Chromatography (lab), Crystallization/Acid-Base Extraction (scale-up)Developing a robust crystallization process is key for achieving high purity on a large scale without resorting to chromatography.

By carefully considering these parameters, the synthesis of this compound can be efficiently scaled from the laboratory to industrial production, ensuring a reliable supply of this important chemical intermediate.

Chemical Reactivity and Derivatization of 2,2 Dimethyl 1,3 Dihydroinden 5 Ol

Electrophilic Aromatic Substitution Reactions at the Indenol Core

The benzene (B151609) ring of 2,2-Dimethyl-1,3-dihydroinden-5-ol is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the powerful hydroxyl (-OH) group and the fused alkyl ring system. The hydroxyl group is a strong ortho-, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. wikipedia.orgcognitoedu.orgsavemyexams.comyoutube.com The fused alkyl portion of the indane system also acts as a weak ortho-, para-directing group.

In this specific molecule, the hydroxyl group is at position 5. The available positions for substitution on the aromatic ring are 4, 6, and 7.

Position 6 is ortho to the hydroxyl group.

Position 4 is also ortho to the hydroxyl group.

Position 7 is meta to the hydroxyl group.

Given the strong activating and directing effect of the hydroxyl group, electrophilic substitution is overwhelmingly predicted to occur at the ortho positions, 4 and 6. cognitoedu.orglibretexts.org While specific documented examples for this exact compound are not widespread, its reactivity can be predicted based on these well-established principles. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

Reaction TypeReagentsPredicted Major Product(s)
NitrationHNO₃ / H₂SO₄2,2-Dimethyl-4-nitro-1,3-dihydroinden-5-ol and 2,2-Dimethyl-6-nitro-1,3-dihydroinden-5-ol
BrominationBr₂ / FeBr₃2,2-Dimethyl-4-bromo-1,3-dihydroinden-5-ol and 2,2-Dimethyl-6-bromo-1,3-dihydroinden-5-ol
Friedel-Crafts AcylationRCOCl / AlCl₃2,2-Dimethyl-4-acyl-1,3-dihydroinden-5-ol and 2,2-Dimethyl-6-acyl-1,3-dihydroinden-5-ol

Reactions Involving the Hydroxyl Group of this compound

The phenolic hydroxyl group is a key site for the derivatization of the molecule, allowing for the formation of ethers and esters, as well as undergoing oxidation.

Etherification and Esterification Reactions

The synthesis of ethers and esters from this compound follows standard protocols for phenolic compounds.

Etherification: The Williamson ether synthesis is a widely used method for preparing ethers from alcohols. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the phenol (B47542) by a strong base, such as sodium hydride (NaH), to form a more nucleophilic phenoxide ion. This ion then displaces a halide from a primary alkyl halide in an SN2 reaction to form the ether. masterorganicchemistry.combyjus.com The reaction is highly efficient for methyl and primary halides. masterorganicchemistry.com

Esterification: Phenols react with acyl chlorides and acid anhydrides to form esters. The reaction with acyl chlorides can be vigorous, while the reaction with anhydrides often requires warming. ontosight.ai To increase the reaction rate, the phenol can first be converted to the more reactive phenoxide ion by treatment with a base like sodium hydroxide. masterorganicchemistry.com This nucleophile then attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride, leading to the formation of the corresponding phenyl ester.

Table 2: Representative Etherification and Esterification Reactions

Reaction TypeReagentsProduct Type
Etherification1. NaH 2. CH₃IMethyl Ether
EsterificationAcetyl Chloride (CH₃COCl) / PyridineAcetate Ester
EsterificationAcetic Anhydride ((CH₃CO)₂) / HeatAcetate Ester

Oxidation Reactions and Mechanistic Pathways

Phenols are susceptible to oxidation, often yielding quinones. ontosight.ai For this compound, where the hydroxyl group is part of an activated aromatic system, oxidation can be achieved using specific oxidizing agents.

One common and effective reagent for the oxidation of phenols to quinones is Frémy's salt (potassium nitrosodisulfonate, (KSO₃)₂NO). This stable radical is particularly useful for converting phenols into either ortho- or para-quinones. ontosight.ai The regioselectivity depends on the substitution pattern of the phenol. For this compound, oxidation would be expected to produce the corresponding ortho-quinone, as the para position is blocked by the fused indane ring structure.

The mechanism proceeds through a radical pathway. The Frémy's salt radical abstracts a hydrogen atom from the phenolic hydroxyl group to form a phenoxy radical. This radical is resonance-stabilized. A second molecule of Frémy's salt then reacts with the phenoxy radical, leading to the formation of the ortho-quinone after workup.

Transformations of the Indane Ring System of this compound

Modifying the core indane skeleton involves more complex synthetic strategies, such as altering the ring size or functionalizing the inert alkyl side chains.

Ring Expansion and Contraction Studies

Ring expansion and contraction reactions of the indane system are known but typically require prior functionalization of the ring. Direct expansion or contraction of the hydrocarbon framework of this compound is not a straightforward process.

Methodologies for ring expansion often start with an indanone (a ketone derivative of indane). Current time information in Bangalore, IN.nih.gov For instance, various transition-metal-catalyzed and base-promoted strategies exist to expand 1-indanones into larger seven-membered benzocycloheptene (B12447271) systems. Current time information in Bangalore, IN. This suggests a potential, albeit multi-step, pathway from this compound. Such a sequence would first involve oxidation of the indane ring to an indanone, followed by a suitable ring-expansion protocol.

Another classical method for one-carbon ring expansion is the Tiffeneau–Demjanov rearrangement. whiterose.ac.uk This reaction transforms a 1-aminomethyl-cycloalkanol into a ring-enlarged ketone upon treatment with nitrous acid. whiterose.ac.uk To apply this to the indane system of the title compound, it would need to be converted into a suitable 1-aminomethyl-1-indanol precursor, a non-trivial synthetic challenge.

Ring contraction of indane systems has also been explored, for example, through Favorskii-type rearrangements in polycyclic systems derived from indenones. ru.nl However, these are highly specialized reactions and not generally applicable.

Functionalization of the Alkyl Side Chains

The functionalization of the gem-dimethyl group at the C2 position of the indane ring represents a significant synthetic challenge due to the inertness of the C(sp³)–H bonds. Direct conversion of these methyl groups into other functionalities requires advanced synthetic methods, often involving C–H activation. nih.govsnnu.edu.cn

Recent advances in catalysis have shown that palladium-catalyzed annulations can utilize gem-dimethyl groups as synthons by activating a C–H bond on each methyl group. acs.org For example, gem-dimethyl containing amides have been coupled with maleimides in a formal [3+2] cycloaddition. snnu.edu.cnacs.org Another approach involves a twofold C–H activation to couple a gem-dimethyl fragment with 2-iodobenzoic acids. acs.org While these methods have not been specifically reported for this compound, they represent the current state-of-the-art for functionalizing such motifs.

The existence of the related fragrance compound, (2,5-dimethyl-2,3-dihydro-1H-inden-2-yl)methanol, which possesses a hydroxymethyl group in place of one of the methyls at C2, indicates that synthetic routes to such functionalized compounds are available. researchgate.net However, these routes typically involve construction of the functionalized ring system from acyclic precursors rather than direct functionalization of the pre-formed indane skeleton. researchgate.net

Synthesis and Exploration of Novel Derivatives and Analogues of this compound

The this compound scaffold, characterized by a fused bicyclic system containing a phenolic hydroxyl group and a gem-dimethyl substituted cyclopentane (B165970) ring, serves as a versatile template for the development of novel compounds. The strategic modification of this core structure allows for the fine-tuning of physicochemical and biological properties, leading to the generation of diverse molecular entities.

Design Principles for this compound Analogues

The design of analogues based on the this compound framework is guided by established structure-activity relationship (SAR) principles derived from related indane, indanone, and other phenolic structures. mdpi.comnih.govingentaconnect.com These principles focus on modifying specific regions of the molecule to modulate its interaction with biological targets.

Key Molecular Regions for Modification:

Phenolic Hydroxyl Group: The hydroxyl group at the C-5 position is a critical feature. Its acidity and ability to act as a hydrogen bond donor are often essential for biological activity. ingentaconnect.comnih.gov Design strategies frequently involve maintaining this group, protecting it as a methoxy (B1213986) ether to probe the necessity of the free hydroxyl, or replacing it with other functional groups to alter polarity and hydrogen bonding capacity. ingentaconnect.comnih.gov In broader studies of phenolic compounds, the number and position of hydroxyl groups on an aromatic ring significantly influence properties like radical scavenging activity. nih.govnih.gov

Aliphatic Five-Membered Ring: The gem-dimethyl group at the C-2 position provides steric bulk and locks the conformation of the five-membered ring. This neopentylene-like fusion is a key structural feature. nih.govacs.org Analogues can be designed by altering this substitution, for example, by removing the methyl groups or changing their position to explore the impact of this steric hindrance.

Scaffold Core: More profound modifications involve altering the indan (B1671822) core itself. This can include expanding or contracting one of the rings, introducing heteroatoms, or creating spirocyclic derivatives. beilstein-journals.org Such changes fundamentally alter the three-dimensional shape and properties of the molecule.

The following table summarizes key design principles for creating analogues of this compound based on SAR data from related compound classes.

Structural Modification Design Rationale Potential Effect Relevant Findings from Analogous Compounds
Modification of C-5 OH group Modulate hydrogen bonding and polarity.Alter target binding affinity and selectivity.In 17β-HSD2 inhibitors, a free hydroxyl group is necessary for activity, mimicking the steroid's 3-OH group. ingentaconnect.com
Substitution on Aromatic Ring Alter electronic properties and add new interaction points.Influence pKa of the phenol; introduce new binding interactions.In indolin-2-one based inhibitors, substitutions on the core ring play a vital role in anticancer activity. nih.gov
Modification of gem-dimethyl group Investigate the role of steric bulk at C-2.Change conformational rigidity and steric profile.The 2',2'-dimethylindan-5'-oyl group is a key feature in a class of selective cannabinoid receptor 2 antagonists. nih.gov
Scaffold Hopping/Modification Explore novel chemical space with different 3D shapes.Lead to entirely new classes of compounds with different target profiles.Indanone derivatives can be converted to spirocyclic or fused systems through various synthetic reactions. beilstein-journals.org

Synthetic Strategies for Advanced Derivatization and Scaffold Modification

The synthesis of advanced derivatives and analogues of this compound can be approached through two primary strategies: functionalization of the pre-existing indan skeleton or de novo synthesis involving the construction of the bicyclic core through cyclization reactions.

Functionalization of the Indan Scaffold:

Reactions of the Phenolic Hydroxyl Group: The C-5 hydroxyl group is a prime site for derivatization. Standard reactions include etherification (e.g., Williamson ether synthesis) to install alkyl or aryl groups and esterification to form various esters. These modifications are useful for producing prodrugs or altering the molecule's lipophilicity. Chemical derivatization is a common strategy to improve the analytical performance and properties of compounds. jfda-online.comspectroscopyonline.com

Electrophilic Aromatic Substitution: The electron-rich aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. The directing effects of the hydroxyl group (ortho, para-directing) and the alkyl portion of the fused ring will influence the position of the new substituents.

Oxidation/Reduction of the Scaffold: The benzylic positions (C-1 and C-3) of the five-membered ring are potential sites for oxidation to introduce a ketone functionality, transforming the indanol into an indanone. Conversely, if starting from a 2,2-dimethyl-indan-5-ol-1-one, the ketone can be selectively reduced to an alcohol. mdpi.com

De Novo Synthesis and Scaffold Modification:

More complex analogues often require building the indan ring system from acyclic or monocyclic precursors. This allows for greater diversity in the substitution pattern.

Intramolecular Cyclizations: A common and powerful method for constructing the indan core is the intramolecular Friedel-Crafts reaction. beilstein-journals.org For example, a suitably substituted 3-phenylpropionic acid or its corresponding acid chloride can be cyclized in the presence of a Lewis acid or strong protic acid to form an indanone, which can then be further modified. beilstein-journals.org

Annulation Reactions: Tandem reactions can be employed to build the fused ring system. For instance, a novel benzannulation strategy involving a tandem nickel-catalyzed cyclotrimerization/elimination of a sulfonyl enyne has been used to prepare neopentylene-fused arenes. acs.org

Multi-step Synthesis from Simple Precursors: A specific synthesis for a 2,2-dimethylindane carboxylate, a precursor for more complex molecules, starts from methyl isobutyrate. nih.gov The key steps involve α-substitution, reduction to an alcohol, conversion to an alkyl iodide, and finally, an intramolecular cyclization induced by tert-butyllithium. nih.gov This highlights a robust route to the 2,2-dimethylindan core.

The following table outlines some synthetic strategies for derivatization.

Strategy Target Site Reaction Type Example Reagents/Conditions Resulting Derivative Reference
Etherification C-5 HydroxylWilliamson SynthesisAlkyl halide, NaH5-Alkoxy-2,2-dimethyl-1,3-dihydroindeneGeneral Phenol Reactivity libretexts.org
Cyclization Acyclic PrecursorFriedel-Crafts3-(Aryl)-propionic acid, PPA or SOCl₂/AlCl₃Indan-1-one derivative beilstein-journals.org
Annulation Acyclic PrecursorNi-catalyzed CyclotrimerizationSulfonyl enyne, propargyl alcohol, Ni(CO)₂(PPh₃)₂Neopentylene-fused arene acs.org
Multi-step Synthesis Acyclic Precursorα-substitution, reduction, cyclizationMethyl isobutyrate, 2-fluorobenzyl bromide, DIBAL-H, t-BuLiIndane-4-carboxylate nih.gov
Cross-Coupling Aromatic Ring (Halogenated)Suzuki CouplingArylboronic acid, Pd catalyst, baseAryl-substituted indan ingentaconnect.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2,2 Dimethyl 1,3 Dihydroinden 5 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy stands as an unparalleled technique for determining the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of all proton (¹H) and carbon (¹³C) signals, providing insights into the connectivity and spatial arrangement of atoms within the molecule.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignments

The structural backbone of 2,2-Dimethyl-1,3-dihydroinden-5-ol and its derivatives can be meticulously mapped out using a suite of NMR experiments.

¹H NMR: The 1D ¹H NMR spectrum provides initial information on the number of different proton environments and their electronic surroundings. For a typical derivative like 2,6-dimethyl-2,3-dihydro-1H-inden-1-one, characteristic signals would appear for the aromatic protons, the benzylic methylene (B1212753) protons, and the methyl groups. The chemical shifts (δ) and coupling constants (J) are indicative of their relative positions.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms. In conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the type of each carbon (CH₃, CH₂, CH, or quaternary C) can be determined.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings within the molecule. For instance, in the dihydroindenol core, COSY would show correlations between the protons of the five-membered ring, helping to establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For example, the methylene protons of the dihydroindenol ring would show a cross-peak with their corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is instrumental in piecing together the entire molecular puzzle, especially in connecting quaternary carbons to the rest of the structure. For this compound, HMBC would be key in confirming the position of the dimethyl groups and the hydroxyl group on the aromatic ring by showing correlations from the methyl protons to the quaternary C2 and the aromatic carbons.

A hypothetical ¹H and ¹³C NMR data table for this compound, based on known chemical shifts of similar structures, is presented below.

Position¹H Chemical Shift (ppm, multiplicity, J in Hz)¹³C Chemical Shift (ppm)
1-CH₂~2.7 (s)~40
2-C-~45
2-(CH₃)₂~1.2 (s)~28
3-CH₂~2.7 (s)~40
4-CH~6.7 (d, J=8.0)~115
5-C-~155
5-OH~5.0 (s, br)-
6-CH~7.0 (d, J=8.0)~125
7-C-~140
7a-C-~145

Detailed Conformational Analysis via NMR

Beyond simple structural connectivity, NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide through-space correlations between protons that are close in proximity, regardless of their bonding. This information is vital for elucidating the preferred conformation of the five-membered ring in the dihydroindenol system. The puckering of this ring can be determined by analyzing the intensities of NOE cross-peaks between the protons on the ring and the methyl groups.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Molecular Formula Determination

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula of the parent compound. For a derivative such as 5,6-Dimethoxy-2-(3-methylbut-2-en-1-yl)-2,3-dihydro-1H-inden-1-one, HRMS can confirm the elemental composition C₂₀H₂₇NO (M+H)⁺ with high accuracy. rsc.org For this compound (C₁₁H₁₄O), HRMS would be expected to show a molecular ion peak corresponding to its exact mass.

Tandem Mass Spectrometry (MS/MS) for Structural Information

In tandem mass spectrometry, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of a methyl group (CH₃•) from the gem-dimethyl group, or the loss of water (H₂O) from the hydroxyl group. The fragmentation of the dihydroindenone ring system itself can also provide valuable structural clues. The analysis of these fragmentation patterns helps to confirm the connectivity and identify the different structural motifs within the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

C-H stretch (aromatic): Sharp peaks just above 3000 cm⁻¹.

C-H stretch (aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region from the methyl and methylene groups.

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-O stretch: A band in the 1000-1250 cm⁻¹ region.

A table summarizing the expected IR absorption frequencies for this compound is provided below.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
HydroxylO-H stretch3200-3600 (broad)
Aromatic C-HC-H stretch3000-3100
Aliphatic C-HC-H stretch2850-2970
Aromatic RingC=C stretch1450-1600
MethyleneCH₂ bend (scissoring)~1465
Gem-dimethylC-H bend (asymmetric/symmetric)~1370-1385 (often a doublet)
Phenolic C-OC-O stretch1180-1260

X-ray Crystallography for Solid-State Structure Determination

Principles and Application to this compound:

For a crystalline sample of this compound or its derivatives, X-ray diffraction analysis would begin with the growth of a suitable single crystal. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The pattern of diffracted X-rays is directly related to the arrangement of electrons, and therefore atoms, within the crystal. By analyzing the positions and intensities of the diffraction spots, the crystal structure can be solved and refined to yield a detailed molecular model.

Expected Structural Features:

Based on the known structures of related indane derivatives, several key structural features of this compound could be confirmed and precisely measured using X-ray crystallography. The dihydroindene ring system is expected to be nearly planar, although slight puckering of the five-membered ring can occur. nih.gov The fusion of the benzene (B151609) and cyclopentane (B165970) rings creates a rigid scaffold. The gem-dimethyl group at the C2 position would exhibit characteristic C-C bond lengths and angles. The hydroxyl group at the C5 position on the aromatic ring would allow for the formation of intermolecular hydrogen bonds, which would significantly influence the crystal packing. iucr.org

Illustrative Data from Related Indane Derivatives:

To exemplify the type of data obtained from X-ray crystallography, consider the crystallographic information for 2-[(E)-4-(Dimethylamino)benzylidene]indan-1-one, a related dihydroindene derivative. researchgate.net While the substituents differ from the target molecule, the core indane structure provides a relevant comparison.

ParameterValueReference
Crystal System Orthorhombic researchgate.net
Space Group Pca21 researchgate.net
a (Å) 30.024 (5) researchgate.net
b (Å) 5.9898 (9) researchgate.net
c (Å) 7.6862 (11) researchgate.net
V (ų) 1382.3 (4) researchgate.net
Z 4 researchgate.net

This table presents crystallographic data for 2-[(E)-4-(Dimethylamino)benzylidene]indan-1-one, a compound related to this compound, to illustrate the nature of X-ray diffraction results.

The determination of the crystal structure of this compound would provide definitive proof of its molecular structure and offer insights into its solid-state properties. The Cambridge Structural Database (CSD) is a critical resource for such data, containing a comprehensive record of published small-molecule crystal structures. wikipedia.orgresearchgate.net

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization and Absolute Configuration (if applicable)

The structure of this compound itself is achiral as it does not possess a stereocenter and has a plane of symmetry. However, derivatives of this compound can be chiral, for instance, through substitution on the five-membered ring that removes the plane of symmetry. For such chiral derivatives, chiroptical spectroscopy becomes a crucial tool for their characterization.

Principles of Chiroptical Spectroscopy:

Chiroptical spectroscopy measures the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.org The two primary techniques are:

Circular Dichroism (CD): This technique measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (Cotton effects) at the wavelengths of electronic transitions.

Optical Rotatory Dispersion (ORD): This technique measures the rotation of the plane of linearly polarized light as it passes through a chiral sample, as a function of wavelength.

The shape and sign of the CD and ORD spectra are unique to a specific enantiomer, making these techniques powerful for determining enantiomeric purity and absolute configuration. The absolute configuration of a chiral molecule can often be determined by comparing the experimentally measured CD spectrum with the spectrum predicted by quantum chemical calculations. mdpi.com

Application to Chiral Derivatives of this compound:

If a chiral derivative of this compound were synthesized, chiroptical spectroscopy would be essential for its stereochemical analysis. For example, if a substituent were introduced at the C1 position, this would create a stereocenter. The resulting enantiomers would be indistinguishable by most spectroscopic methods (e.g., NMR, mass spectrometry) but would produce mirror-image CD and ORD spectra.

Illustrative Data from Chiral Indane Derivatives:

The absolute configurations of novel indane derivatives, anisotindans A–D, isolated from Anisodus tanguticus, were determined using a combination of spectroscopic analyses, including the calculation of electronic circular dichroism (ECD) spectra. mdpi.com For instance, the absolute configuration of anisotindan B was established as (2R, 2'R) by comparing the experimental ECD spectrum with the calculated spectrum. mdpi.com Similarly, the absolute configuration of halo-substituted dihydroindenols has been determined using a convergent approach involving chiral HPLC and enzymatic kinetic resolution, with the results being confirmed by X-ray diffraction. arkat-usa.org

CompoundKey Spectroscopic MethodDetermined Absolute ConfigurationReference
Anisotindan ASingle-crystal X-ray crystallography(2R, 2'S) mdpi.com
Anisotindan BElectronic Circular Dichroism (ECD) calculation(2R, 2'R) mdpi.com
Anisotindan DElectronic Circular Dichroism (ECD) calculation(3S, 3aR, 8bR) mdpi.com
(1R,2S)-2-Benzylindan-1-olCircular Dichroism(1R, 2S) rsc.org

This table provides examples of how chiroptical spectroscopy and X-ray crystallography have been used to determine the absolute configuration of various chiral indane derivatives.

Computational and Theoretical Investigations of 2,2 Dimethyl 1,3 Dihydroinden 5 Ol

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.nettandfonline.combohrium.com For 2,2-dimethyl-1,3-dihydroinden-5-ol, DFT calculations would provide fundamental insights into its chemical behavior.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netajchem-a.com

HOMO: For a phenol-containing molecule like this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the hydroxyl group. This region, rich in electron density, is susceptible to electrophilic attack.

LUMO: The LUMO is likely distributed over the aromatic ring and the C-O bond, representing the regions where the molecule can accept electrons.

HOMO-LUMO Gap: A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This intramolecular charge transfer is a key factor in nonlinear optical properties. researchgate.net Studies on related indane derivatives show that the introduction of various substituents can modulate this gap, thereby tuning the molecule's reactivity. researchgate.net For this compound, the presence of the electron-donating hydroxyl and alkyl groups would influence the energies of these frontier orbitals.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound (based on analogous compounds)

ParameterPredicted Value (eV)Significance
HOMO Energy-6.0 to -5.5Indicates electron-donating capability
LUMO Energy-1.5 to -1.0Indicates electron-accepting capability
HOMO-LUMO Gap4.0 to 5.0Determines chemical reactivity and stability

Note: These values are estimations based on typical DFT calculations for substituted indane and phenol (B47542) derivatives. researchgate.netirjweb.com

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.netacs.org

For this compound, the MESP map would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, primarily around the oxygen atom of the hydroxyl group and across the π-system of the aromatic ring. These are the most probable sites for interaction with electrophiles or for hydrogen bonding. pearson.comresearchgate.net

Positive Potential (Blue): Regions of lower electron density, expected around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor.

Molecular Dynamics Simulations for Conformational Landscape Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with a solvent. nih.govnih.govmanipal.eduajchem-a.com

For this compound, the main focus of MD simulations would be the conformation of the five-membered cyclopentane (B165970) ring. Fused cyclopentane rings are not planar and adopt puckered conformations to relieve torsional strain. organicchemistrydata.orglibretexts.org The two most common conformations are the "envelope" and "twist" forms. organicchemistrydata.orglibretexts.org

Envelope Conformation: Four carbon atoms are coplanar, and the fifth is out of the plane.

Twist Conformation: Two adjacent atoms are displaced in opposite directions from the plane of the other three.

The energy difference between these conformations is generally small, and the ring can be highly flexible. organicchemistrydata.org The presence of the gem-dimethyl group at the C2 position would significantly influence the conformational preference, likely favoring a conformation that minimizes steric hindrance. MD simulations in a solvent like water would also reveal how solvent molecules interact with the hydroxyl group and the aromatic ring, influencing the conformational equilibrium. Studies on indane derivatives have utilized MD simulations to understand the stability of ligand-protein complexes in simulated biological environments. nih.govajchem-a.comrsc.org

In Silico Prediction of Reaction Pathways and Mechanistic Insights

Computational methods, particularly DFT, can be employed to model reaction mechanisms and predict the most likely pathways for chemical transformations. aip.orgacs.orgresearchgate.netbeilstein-journals.org For this compound, several types of reactions could be investigated.

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. Theoretical calculations could determine the activation energies for substitution at different positions on the benzene ring, confirming the expected regioselectivity.

Oxidation of the Phenol: The phenolic hydroxyl group can be oxidized. Computational models can elucidate the mechanism, whether it proceeds through a radical intermediate or other pathways.

Reactions at the Benzylic Positions: The C1 and C3 positions are benzylic and could be sites for radical abstraction or other reactions. A combined experimental and computational study on indane and indene (B144670) investigated H-atom abstraction reactions, identifying the formation of specific radical species. aip.org

A plausible mechanism for a given reaction can be constructed by calculating the energies of reactants, transition states, and products. researchgate.netbeilstein-journals.org

Table 2: Hypothetical Reaction Pathway Analysis for Nitration of this compound

Reaction StepPosition of AttackCalculated Relative Activation Energy (kcal/mol)Predicted Product
Electrophilic AdditionC6 (ortho to OH)Lowest2,2-Dimethyl-6-nitro-1,3-dihydroinden-5-ol
Electrophilic AdditionC4 (ortho to OH)Intermediate2,2-Dimethyl-4-nitro-1,3-dihydroinden-5-ol
Electrophilic AdditionC7 (meta to OH)HighestMinor or no product

Note: These are qualitative predictions based on established principles of electrophilic aromatic substitution, which would be quantifiable through DFT calculations.

Theoretical Ligand-Protein Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmanipal.eduresearchgate.netnih.gov This is widely used in drug discovery to understand how a ligand might interact with a protein's active site. nih.govplos.orgmdpi.com

While not assessing efficacy, theoretical docking of this compound into various protein binding sites could reveal key molecular recognition mechanisms.

Hydrogen Bonding: The phenolic hydroxyl group is a prime candidate for forming hydrogen bonds, acting as both a donor (with its hydrogen) and an acceptor (with its oxygen). This is often a critical interaction for ligand binding.

π-π Stacking: The aromatic benzene ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's active site.

Hydrophobic Interactions: The dimethyl-substituted cyclopentane ring and the aromatic ring provide hydrophobic surfaces that can interact favorably with nonpolar pockets in a protein.

Studies on various indane derivatives have successfully used molecular docking to identify key interactions and rationalize binding affinities with protein targets. nih.govresearchgate.netnih.gov

Prediction of Spectroscopic Properties from Theoretical Models for Comparative Analysis

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. nih.govmdpi.comnih.gov

NMR Spectroscopy: 1H and 13C NMR chemical shifts can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). nih.gov The predicted shifts for this compound would be characteristic of its structure: distinct signals for the aromatic protons, the benzylic CH₂ protons, the gem-dimethyl groups, and the hydroxyl proton. The conformation of the five-membered ring can influence proton-proton coupling constants (³JHH). organicchemistrydata.org

IR Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. For this compound, characteristic bands would be predicted for the O-H stretch of the phenol, C-H stretches of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. Comparing calculated and experimental spectra can aid in the assignment of vibrational modes. researchgate.net

Electronic Circular Dichroism (ECD): For chiral molecules, theoretical ECD calculations are crucial for determining the absolute configuration by comparing the calculated spectrum with the experimental one. mdpi.com While this compound itself is achiral, this technique is vital for many of its potential derivatives.

Table 3: Predicted Key Spectroscopic Features for this compound

SpectroscopyFeaturePredicted Chemical Shift / Wavenumber
¹H NMRAromatic Protons6.5 - 7.5 ppm
¹H NMRBenzylic CH₂ Protons2.8 - 3.2 ppm
¹H NMRgem-Dimethyl Protons1.0 - 1.5 ppm
¹³C NMRAromatic Carbons110 - 160 ppm
IRO-H Stretch (Phenol)3200 - 3600 cm⁻¹
IRC=C Stretch (Aromatic)1450 - 1600 cm⁻¹

Note: These are typical ranges for the specified functional groups and can be precisely calculated using appropriate theoretical models. nih.govnih.gov

Exploration of Biological Activities and Mechanistic Insights of 2,2 Dimethyl 1,3 Dihydroinden 5 Ol Derivatives in Model Systems Excluding Clinical Trials, Safety, and Dosage

Cellular Pathway Modulation in Non-Human or In Vitro Cell Line Models

Evaluation of Specific Cellular Responses (e.g., anti-proliferative effects in cancer cell lines, without efficacy claims)

Should research on the biological activities of 2,2-Dimethyl-1,3-dihydroinden-5-ol and its derivatives be published in the future, a detailed analysis as per the requested outline may become possible.

Despite a comprehensive search of scientific literature, no specific studies detailing the antimicrobial activity and mechanism of action of this compound derivatives in microorganism models could be identified.

The performed searches focused on variations of keywords such as "antimicrobial activity of this compound derivatives," "antibacterial and antifungal studies of substituted dihydroindenol," and "mechanism of microbial inhibition by indanone derivatives." While these searches yielded results for the broader class of "indanone derivatives," none of the retrieved scientific articles specifically investigated the this compound scaffold or its derivatives for their effects on microorganisms.

Consequently, due to the absence of available research data on the antimicrobial properties and mechanistic insights of this particular compound and its analogs, it is not possible to provide the requested article content for the specified section and subsection. The generation of a thorough, informative, and scientifically accurate article as per the user's instructions is contingent on the existence of such primary research, which appears to be unavailable in the public domain at this time.

Advanced Applications of 2,2 Dimethyl 1,3 Dihydroinden 5 Ol in Specialized Chemical Fields Excluding Clinical Applications

Role as a Building Block in Complex Organic Synthesis

Synthesis of Natural Products and Bioactive Molecules

There is no available scientific literature detailing the use of 2,2-Dimethyl-1,3-dihydroinden-5-ol as a building block or intermediate in the total synthesis of natural products or other bioactive molecules.

Precursor for Advanced Materials and Polymers

No patents or research articles were identified that describe the use of This compound as a monomer or precursor for the synthesis of advanced materials or polymers.

Applications in Agrochemical and Industrial Chemistry as a Scaffold or Intermediate

A thorough search of agrochemical and industrial chemistry literature did not yield any instances of This compound being utilized as a central scaffold or key intermediate for the development of pesticides, herbicides, or other industrial chemicals.

Use as a Ligand or Catalyst Precursor in Organometallic Chemistry and Catalysis

There are no reports of This compound being employed as a ligand for metal complexes or as a precursor for the synthesis of catalysts used in organometallic chemistry.

Analytical Chemistry Applications (e.g., as a reference standard, chromatographic marker)

No information is available to suggest that This compound is used as a reference standard, a chromatographic marker, or in any other capacity within the field of analytical chemistry.

Conclusion and Future Research Directions for 2,2 Dimethyl 1,3 Dihydroinden 5 Ol

Summary of Key Research Findings and Current Knowledge Gaps

Direct and detailed research on 2,2-Dimethyl-1,3-dihydroinden-5-ol is conspicuously limited. However, studies on its isomers and related compounds provide some insights. For instance, its isomer, 2,3-Dihydro-3,3-dimethyl-1H-inden-5-ol (CAS RN: 4957-24-8), has been synthesized, and its melting point is reported as 85-86 °C. cas.org This synthesis was described in a 1965 publication in the Zhurnal Organicheskoi Khimii. cas.org

Another related compound, 5-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol , has been investigated as an intermediate in the synthesis of more complex molecules. Its potential biological activities, including antimicrobial and anticancer properties, have been a subject of study. The synthesis of this methoxy (B1213986) derivative typically involves a Grignard reaction with 5-methoxyindan-1-one followed by reduction.

The primary knowledge gap is the absence of dedicated studies on the synthesis, characterization, and biological evaluation of this compound. Its specific physicochemical properties, spectral data, and potential therapeutic or material applications remain largely unexplored.

Emerging Methodologies in Indane Chemistry Applicable to this compound

Recent advancements in synthetic organic chemistry offer promising methodologies for the synthesis and functionalization of indane derivatives, which could be readily applied to this compound.

Key Methodologies:

Friedel-Crafts Acylation and Alkylation: These classic reactions remain a cornerstone for constructing the indanone core, which can then be further modified to produce the desired indanol. For example, intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid could be a viable route to the corresponding indanone precursor.

Palladium-Catalyzed C-H Activation/Coupling: Modern cross-coupling strategies, particularly those involving palladium catalysis, have emerged as powerful tools for the direct functionalization of C-H bonds. nsf.gov This approach could be used to introduce the dimethyl groups or other substituents onto the indane scaffold with high precision.

Organocatalysis: Asymmetric organocatalysis has provided elegant routes to enantiomerically enriched indane derivatives. beilstein-journals.org Chiral catalysts can be employed in Michael additions or domino reactions to construct the indane skeleton with high stereocontrol, which is crucial for pharmacological applications. beilstein-journals.org

The application of these emerging synthetic methods could provide efficient and stereoselective access to this compound, enabling a more thorough investigation of its properties.

Potential for Novel Derivatization and Deeper Mechanistic Exploration

The structure of this compound offers several sites for derivatization, which could lead to the discovery of novel compounds with interesting properties.

Potential Derivatization Strategies:

Phenolic Hydroxyl Group: The hydroxyl group at the C-5 position is a prime site for modification. It can be etherified, esterified, or used as a handle for introducing other functional groups through various coupling reactions. These modifications can significantly alter the compound's solubility, polarity, and biological activity.

Aromatic Ring: The benzene (B151609) ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce new substituents. These derivatives could then serve as building blocks for more complex molecules.

Aliphatic Ring: The gem-dimethyl group at the C-2 position provides steric bulk, which may influence the molecule's interaction with biological targets. While the aliphatic C-H bonds are generally less reactive, modern C-H activation techniques could potentially allow for their functionalization.

A deeper mechanistic exploration of the reactions used to synthesize and derivatize this compound would be crucial for optimizing reaction conditions and expanding the scope of accessible derivatives. Computational studies could also provide valuable insights into the reaction pathways and the electronic properties of the molecule.

Interdisciplinary Research Opportunities and Unexplored Applications

The indane scaffold is a versatile platform with applications spanning multiple scientific disciplines. While specific applications for this compound are yet to be discovered, the broader class of indane derivatives has shown promise in several areas.

Potential Research Opportunities:

Medicinal Chemistry: Indane derivatives have been investigated for a wide range of biological activities, including as anti-inflammatory agents, neuroprotective agents, and anticancer therapeutics. nsf.govnih.gov The unique substitution pattern of this compound could confer novel pharmacological properties. Screening this compound against various biological targets could uncover new therapeutic leads. For instance, some indanone derivatives are used in the treatment of Alzheimer's disease. nih.gov

Materials Science: The rigid bicyclic structure of the indane core makes it an attractive building block for the development of novel organic materials. nih.gov Derivatives of indane-1,3-dione have been used in the design of organic dyes for applications in organic electronics and photopolymerization. nih.govdntb.gov.ua Exploring the potential of this compound and its derivatives in the development of new polymers, liquid crystals, or organic light-emitting diodes (OLEDs) represents an exciting avenue for research. rsc.org

Fragrance and Flavor Industry: Some indane derivatives are used in the fragrance industry. google.com The organoleptic properties of this compound have not been reported, and it could potentially possess a unique scent profile of interest.

The exploration of these interdisciplinary research opportunities will require collaboration between synthetic chemists, biologists, and materials scientists to fully unlock the potential of this compound and its derivatives.

Q & A

Q. What are the optimal synthetic routes for 2,2-dimethyl-1,3-dihydroinden-5-ol, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves functionalization of the indene core. For example, hydroxylation at the 5-position can be achieved via Friedel-Crafts alkylation followed by oxidation-reduction sequences. Key reagents include boron trifluoride etherate for alkylation and sodium borohydride for selective reduction . Purity is ensured through recrystallization (using solvents like ethanol/water mixtures) and chromatographic techniques (e.g., silica gel column chromatography with ethyl acetate/hexane gradients). Monitoring via TLC and HPLC (C18 columns, acetonitrile/water mobile phase) is critical for verifying intermediate and final product purity .

Q. How can the stereochemical and structural properties of this compound be characterized?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve stereochemistry and confirm dimethyl substitution at the 2-position .
  • NMR spectroscopy : 1^1H and 13^13C NMR (DMSO-d6 or CDCl3) reveal proton environments (e.g., hydroxyl proton at δ 4.8–5.2 ppm, aromatic protons at δ 6.5–7.3 ppm) and quaternary carbons. DEPT-135 and HSQC experiments clarify carbon connectivity .
  • Mass spectrometry : High-resolution ESI-MS (positive ion mode) confirms molecular weight (e.g., [M+H]+^+ at m/z 190.1352 for C11_{11}H14_{14}O2_2) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours in sealed vials; analyze degradation via HPLC .
  • pH stability : Dissolve in buffers (pH 3–10) and monitor hydroxyl group oxidation (e.g., to ketones) using UV-Vis spectroscopy at λ = 270–300 nm .
  • Light sensitivity : Expose to UV (254 nm) and visible light; track photodegradation products via LC-MS .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,2-dimethyl group influence reaction pathways in catalytic transformations?

  • Methodological Answer :
  • Kinetic studies : Compare reaction rates of this compound with non-methylated analogs in oxidation (e.g., using KMnO4_4) or nucleophilic substitution reactions. Use 18^{18}O isotopic labeling to track oxygen incorporation during oxidation .
  • DFT calculations : Model steric hindrance using Gaussian09 with B3LYP/6-31G(d) basis sets; compute transition-state energies to explain regioselectivity in substitution reactions .

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate with MD simulations (GROMACS) to assess binding stability .
  • QSAR models : Train models with descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Use Random Forest or SVM algorithms to predict cytotoxicity (e.g., IC50_{50} values) .

Q. How can enantioselective synthesis of chiral derivatives be achieved, and what analytical methods validate optical purity?

  • Methodological Answer :
  • Chiral catalysts : Employ Sharpless asymmetric dihydroxylation with (DHQD)2_2-PHAL ligands or enzymatic resolution (Candida antarctica lipase B) .
  • Chiral HPLC : Use Chiralpak IA-3 columns (hexane/isopropanol eluent) to separate enantiomers. Confirm purity via circular dichroism (CD) spectroscopy (190–250 nm) .

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